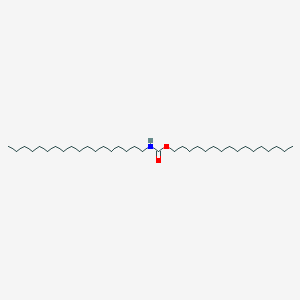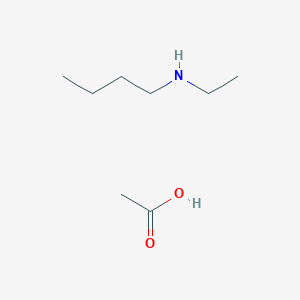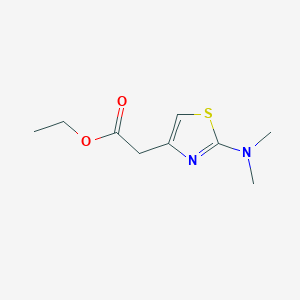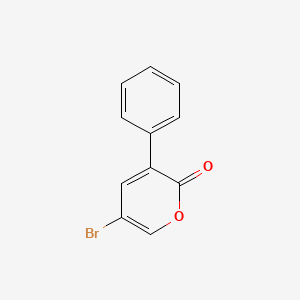
Hexadecyl octadecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl octadecylcarbamate is an organic compound belonging to the class of carbamates. It is characterized by the presence of long alkyl chains, specifically hexadecyl and octadecyl groups, attached to a carbamate functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl octadecylcarbamate can be synthesized through a reaction between hexadecylamine and octadecyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The reaction is facilitated by the presence of a catalyst, often a tertiary amine like triethylamine. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl octadecylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to produce hexadecylamine and octadecyl alcohol.
Oxidation: The long alkyl chains can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, heat.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hexadecylamine, octadecyl alcohol.
Oxidation: Hexadecanoic acid, octadecanoic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties
Wirkmechanismus
The mechanism of action of hexadecyl octadecylcarbamate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic substances, while the carbamate group interacts with hydrophilic substances, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. This dual interaction facilitates the formation of micelles and liposomes, which are crucial in drug delivery and other applications .
Vergleich Mit ähnlichen Verbindungen
- Hexadecyl carbamate
- Octadecyl carbamate
- Hexadecyl octanoate
- Hexadecyl isocyanate
Eigenschaften
CAS-Nummer |
228850-97-3 |
|---|---|
Molekularformel |
C35H71NO2 |
Molekulargewicht |
537.9 g/mol |
IUPAC-Name |
hexadecyl N-octadecylcarbamate |
InChI |
InChI=1S/C35H71NO2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36-35(37)38-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,36,37) |
InChI-Schlüssel |
YIIRMERTSRQRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)

![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)


![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
